2,6-Dichloro-3-(difluoromethoxy)benzyl bromide

描述

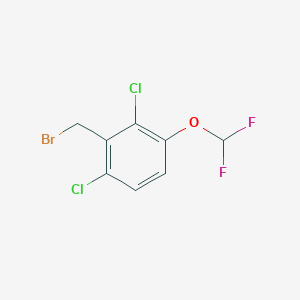

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide (CAS: 886503-08-8) is a halogenated aromatic compound with the molecular formula C₈H₄BrCl₂F₃O and a molecular weight of 323.922 g/mol . The structure features two chlorine atoms at the 2- and 6-positions of the benzene ring, a difluoromethoxy group (-OCF₂H) at the 3-position, and a bromomethyl (-CH₂Br) substituent. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJHHVRLPDNACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 2,6-Difluorobenzyl Bromide

As an example of a related synthesis, the preparation of 2,6-difluorobenzyl bromide involves bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide under light conditions. This method replaces traditional brominating reagents with more cost-effective alternatives and achieves high purity products.

General Bromination Reactions

Bromination reactions often use N-bromosuccinimide (NBS) as a brominating agent. However, alternative methods like using hydrobromic acid and hydrogen peroxide can offer advantages in terms of cost and reaction conditions.

Data Tables for Related Compounds

化学反应分析

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 2,6-Dichloro-3-(difluoromethoxy)toluene.

科学研究应用

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.

Biology: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues in proteins, thereby inhibiting their function. This mechanism is particularly relevant in the design of enzyme inhibitors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

2,6-Dimethoxybenzyl Bromide

- Substituents : Methoxy (-OCH₃) groups at 2- and 6-positions.

- Key Findings: Crystallographic studies reveal bond lengthening in the Ar–CH₂–Br group compared to unsubstituted benzyl bromide. The torsion angle between the benzene ring and CH₂–Br approaches 90°, likely due to steric hindrance from the methoxy groups . Stability issues are noted, with decomposition observed under prolonged storage .

3-Chloro-4-(trifluoromethoxy)benzyl Bromide

- Substituents : Chlorine at 3-position and trifluoromethoxy (-OCF₃) at 4-position.

- Key Findings :

- The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic substitution reactions. This is corroborated by its use in synthesizing benzamide derivatives under mild conditions (80°C, DMF) .

- ¹H NMR Data : Peaks at δ 3.71 (s, 2H, CH₂Br) and aromatic protons between δ 7.37–7.63 .

4-Ethoxy-2,3-difluorobenzyl Bromide

- Substituents : Ethoxy (-OCH₂CH₃) at 4-position and fluorine at 2- and 3-positions.

- Key Findings: Physical properties include a melting point of 58–61°C and hazards (e.g., H314 skin corrosion) .

Physical and Spectroscopic Data Comparison

*Estimated based on substituent contributions.

Key Research Insights

Substituent Effects :

- Electron-withdrawing groups (Cl, OCF₃, OCF₂H) increase benzylic carbon electrophilicity, enhancing reactivity in SN2 reactions .

- Steric hindrance from 2,6-dichloro substitution in the target compound may slow reaction kinetics compared to less hindered analogs .

Synthetic Challenges :

- Isomeric purity is critical. For example, 3,5-dimethoxybenzyl bromide showed discrepancies in crystallographic data due to measurement techniques (powder vs. single-crystal XRD) .

- Stability varies: Methoxy-substituted benzyl bromides decompose faster than halogenated analogs .

Safety and Handling :

- Fluorinated benzyl bromides often require stringent safety protocols (e.g., P280 gloves, P305+P351+P338 eye wash) due to corrosive properties .

生物活性

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide is a halogenated benzene derivative notable for its unique chemical structure, which includes two chlorine atoms and a difluoromethoxy group. This compound has been explored for various biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its potential applications range from enzyme inhibition to drug development.

- Molecular Formula : C8H5BrCl2F2O

- Molecular Weight : Approximately 291.94 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a bromomethyl group.

The biological activity of this compound primarily arises from its electrophilic nature. The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, thereby influencing their function and activity.

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. The mechanism involves the covalent modification of active site residues in enzymes, which can lead to a decrease in enzymatic activity. For instance, studies indicate that similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which are crucial in cancer biology .

2. Antimicrobial Activity

Research has indicated that halogenated compounds like this compound exhibit antimicrobial properties. While specific data for this compound is limited, derivatives with similar structures have demonstrated significant antibacterial and antifungal activities.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of HDACs revealed that compounds with similar electrophilic characteristics effectively increase histone acetylation levels, leading to apoptosis in cancer cells. The IC50 values for these compounds ranged from 20 to 30 nM, indicating potent inhibitory effects .

Case Study 2: Antimicrobial Screening

In a screening of halogenated benzene derivatives, several compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although direct data on this compound is scarce, its structural similarities suggest it could yield comparable results.

Research Findings Summary

常见问题

Q. What is the molecular structure and key physicochemical properties of 2,6-Dichloro-3-(difluoromethoxy)benzyl bromide?

The compound has the molecular formula C₈H₇BrCl₂F₂O (CAS RN: 3447-53-8) and a molecular weight of 237.05 g/mol . Its IUPAC name is 1-(bromomethyl)-2,6-dichloro-3-(difluoromethoxy)benzene. Key physicochemical properties include a flash point of 79°C (closed cup) , indicating flammability, and classification as a combustible corrosive material (Storage Class Code 8A). The molecule contains reactive sites at the benzyl bromide and difluoromethoxy groups, which influence its reactivity in substitution reactions .

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of this compound?

A typical synthesis involves nucleophilic substitution or bromination of precursor molecules. For example:

- Step 1 : React 2,6-dichloro-3-(difluoromethoxy)toluene with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) to introduce the bromomethyl group.

- Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a non-polar solvent. Alternative routes may use K₂CO₃ in acetonitrile (ACN) to facilitate benzyl bromide formation, followed by prep-LC purification .

Q. What safety precautions and handling protocols are critical when working with this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood due to respiratory hazards (STOT SE 3).

- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Classify as corrosive (Skin Corr. 1B) and combustible.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity in nucleophilic substitution reactions?

- Solvent Selection : Use polar aprotic solvents (e.g., ACN, DMF) to stabilize transition states.

- Catalysis : Add catalytic KI (0.1–1 mol%) to enhance bromide displacement.

- Temperature Control : Maintain 60–80°C to accelerate kinetics while minimizing decomposition.

- pH Adjustment : Acidic conditions (pH ≈ 1) reduce side reactions like elimination, as shown in analogous benzyl bromide syntheses .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and assess purity. For example, the difluoromethoxy group shows distinct ¹⁹F signals at δ -80 to -85 ppm.

- GC-MS/HPLC : Monitor reaction progress and quantify impurities (e.g., unreacted starting material).

- Elemental Analysis : Validate stoichiometry via CHNBrCl elemental composition .

Q. What are the primary degradation pathways and stability concerns under varying conditions?

- Hydrolysis : The benzyl bromide moiety is susceptible to hydrolysis in aqueous media, forming 2,6-dichloro-3-(difluoromethoxy)benzyl alcohol. Store under anhydrous conditions.

- Thermal Decomposition : Above 100°C, debromination or elimination reactions may occur, generating dibenzyl ether byproducts.

- Light Sensitivity : Protect from UV light to prevent radical-mediated degradation .

Q. How can researchers address challenges in isolating and purifying this compound?

- Byproduct Removal : Use activated carbon to adsorb colored impurities during recrystallization.

- Chromatography : Optimize silica gel chromatography with a hexane:ethyl acetate (9:1) mobile phase to resolve brominated byproducts.

- Distillation : For large-scale preparations, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) minimizes thermal stress .

Q. What mechanistic insights exist for the reactivity of the benzyl bromide moiety?

The benzyl bromide group undergoes SN2 displacement with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide structure. Steric hindrance from the adjacent dichloro and difluoromethoxy groups slows reactivity compared to unsubstituted benzyl bromides. Computational studies (DFT) suggest that electron-withdrawing substituents lower the LUMO energy, enhancing electrophilicity at the benzylic carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。